2-Acetylpent-4-enenitrile
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Overview
Description
2-Acetylpent-4-enenitrile: is an organic compound with the molecular formula C7H9NO . It is characterized by the presence of an acetyl group attached to a pent-4-enenitrile backbone. This compound is of interest due to its unique structure, which combines an acetyl group with a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Acetylpent-4-enenitrile can be achieved through several methods. One common approach involves the reaction of pent-4-enenitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions:
2-Acetylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylpent-4-enenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Acetylpent-4-enenitrile depends on its specific application. In general, the compound can interact with various molecular targets through its acetyl and nitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-Pentenenitrile: This compound is structurally similar but lacks the acetyl group, making it less versatile in certain synthetic applications.
2-Acetylbut-3-enenitrile: Similar in structure but with a shorter carbon chain, which can affect its reactivity and applications.
Uniqueness:
2-Acetylpent-4-enenitrile is unique due to the combination of an acetyl group and a nitrile group on a pent-4-enenitrile backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-acetylpent-4-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-4-7(5-8)6(2)9/h3,7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLFOJUXXFFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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